5-Tert-butyltryptamine
Overview
Description
5-Tert-butyltryptamine is a synthetic compound belonging to the tryptamine class. Tryptamines are a group of monoamine alkaloids that can be found in various plants, fungi, and animals. They are structurally related to the neurotransmitter serotonin and have been studied for their potential pharmacological effects. This compound is particularly noted for its high affinity for certain serotonin receptors, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyltryptamine typically involves the reaction of 4-tert-butylphenylhydrazine hydrochloride with an appropriate indole derivative. The reaction is carried out in ethanol at elevated temperatures (around 70°C) in the presence of a small amount of water . The process can be summarized as follows:
- Preparation of 4-tert-butylphenylhydrazine hydrochloride.
- Reaction with an indole derivative in ethanol.
- Heating the mixture to 70°C for 2 hours.
- Isolation and purification of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of reagents, and employing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: 5-Tert-butyltryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can modify the indole ring or the tert-butyl group.
Substitution: Substitution reactions can occur at the indole ring or the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various reduced indole compounds.
Scientific Research Applications
5-Tert-butyltryptamine has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of tryptamine derivatives and their chemical properties.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
The primary mechanism of action of 5-Tert-butyltryptamine involves its interaction with serotonin receptors. It acts as a potent agonist at the 5-HT1D receptor, which is involved in the regulation of serotonin release in the brain . By binding to this receptor, this compound can modulate serotonin levels, influencing mood, cognition, and pain perception. The compound’s high affinity for the 5-HT1D receptor makes it a valuable tool in studying the role of serotonin in various physiological processes .
Comparison with Similar Compounds
N-Methyl-5-tert-butyltryptamine: Another potent 5-HT1D receptor agonist with similar pharmacological properties.
5-Methoxy-N,N-dimethyltryptamine: A naturally occurring tryptamine with psychoactive effects.
Psilocybin: A naturally occurring compound found in certain mushrooms, known for its psychedelic effects.
Uniqueness: 5-Tert-butyltryptamine is unique due to its high selectivity and affinity for the 5-HT1D receptor. This specificity makes it particularly useful in research focused on serotonin-related pathways and potential therapeutic applications for conditions like migraines and depression .
Properties
IUPAC Name |
2-(5-tert-butyl-1H-indol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-14(2,3)11-4-5-13-12(8-11)10(6-7-15)9-16-13/h4-5,8-9,16H,6-7,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCZXQIDXFHTHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376405 | |
Record name | 5-TERT-BUTYLTRYPTAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222733-86-0 | |
Record name | 5-TERT-BUTYLTRYPTAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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